![molecular formula C16H17NO4S B2400437 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid CAS No. 900019-05-8](/img/structure/B2400437.png)
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid is a chemical compound with the molecular formula C16H17NO4S and a molar mass of 319.38 .
Molecular Structure Analysis
The molecular structure of this compound is defined by its molecular formula, C16H17NO4S . It contains carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms. The exact arrangement of these atoms in space defines the compound’s molecular structure .Aplicaciones Científicas De Investigación
Hemoglobin Oxygen Affinity Modulation
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid and similar compounds have been explored for their potential in modulating the oxygen affinity of human hemoglobin. This property is particularly relevant in clinical or biological areas that require a reversal of depleted oxygen supply, such as in conditions like ischemia, stroke, tumor radiotherapy, blood storage, and blood substitutes. These compounds are also structurally related to certain antilipidemic agents (Randad et al., 1991).
Synthesis of Novel Amino Acids
The synthesis of novel amino acids, which include derivatives of 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid, is an area of active research. These synthetic efforts are directed towards creating new compounds that can have various applications, including as building blocks in peptide synthesis or as potential pharmaceutical agents (Estermann & Seebach, 1988).
Antimicrobial Activity
Certain derivatives of 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid have been investigated for their antimicrobial properties. These studies focus on synthesizing compounds that can effectively combat microbial infections, thereby contributing to the field of infectious disease treatment and prevention (Mickevičienė et al., 2015).
Organotin(IV) Complexes for Anticancer Drugs
The amino acetate derivatives of compounds like 3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid have been used to synthesize organotin(IV) complexes. These complexes have shown promise as anticancer drugs, exhibiting significant cytotoxicity against various human tumor cell lines. This highlights the potential of such compounds in the development of new cancer therapies (Basu Baul et al., 2009).
Propiedades
IUPAC Name |
3-[2-(3-methylbutanoylamino)phenoxy]thiophene-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO4S/c1-10(2)9-14(18)17-11-5-3-4-6-12(11)21-13-7-8-22-15(13)16(19)20/h3-8,10H,9H2,1-2H3,(H,17,18)(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQPUFOUCLXAQOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=CC=C1OC2=C(SC=C2)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-{2-[(3-Methylbutanoyl)amino]phenoxy}-2-thiophenecarboxylic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

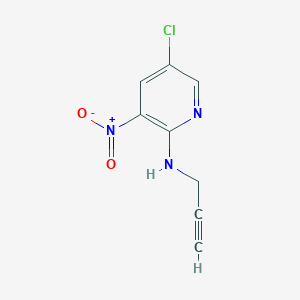
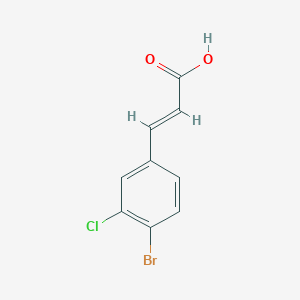
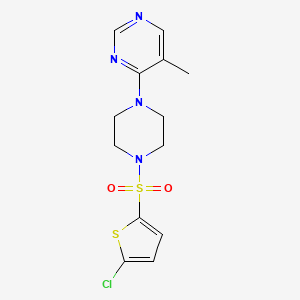
![[4-(acetylamino)-1-(1H-tetrazol-1-yl)cyclohexyl]acetic acid](/img/structure/B2400358.png)
![4-[2-(3,5-Dimethylanilino)-2-oxoethyl]phenyl cyclohexanecarboxylate](/img/structure/B2400359.png)
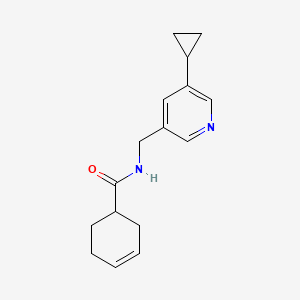
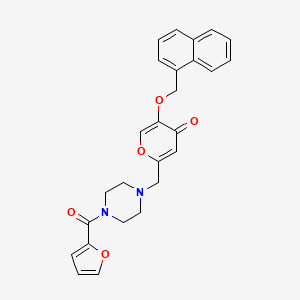

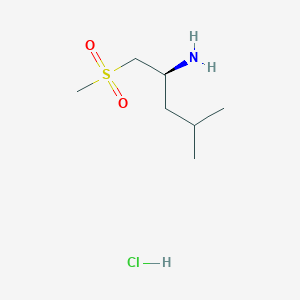
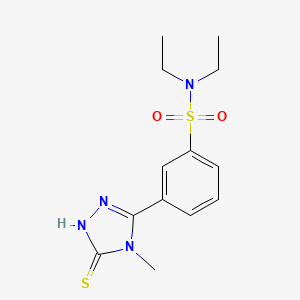
![(4-Hydroxy-4-{[(2-methylbenzyl)sulfonyl]methyl}piperidino)[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2400370.png)
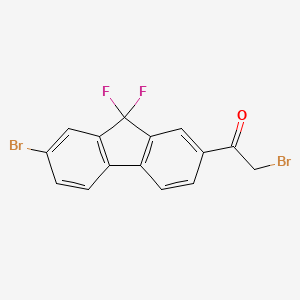
![7,9-Dimethyl-2-[(4-methylbenzyl)sulfanyl]-4-(2-naphthyloxy)pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B2400373.png)
![(2,5-dichlorothiophen-3-yl)(6,7-dihydropyrazolo[1,5-a]pyrazin-5(4H)-yl)methanone](/img/structure/B2400374.png)